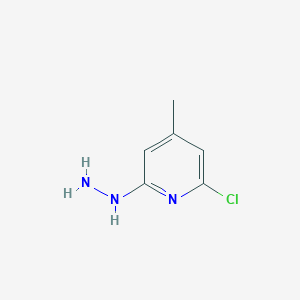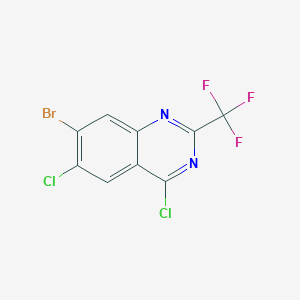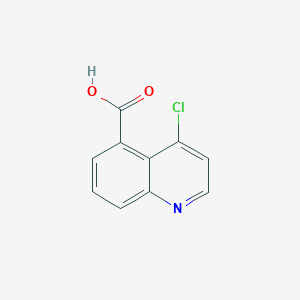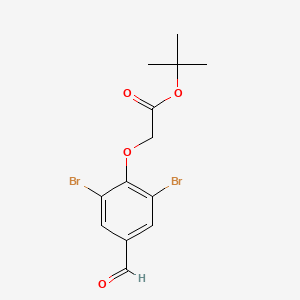
tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate: is an organic compound with the molecular formula C₁₃H₁₄Br₂O₄ and a molecular weight of 394.06 g/mol . This compound is characterized by the presence of two bromine atoms, a formyl group, and a tert-butyl ester group attached to a phenoxyacetic acid backbone. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 4-formylphenol to introduce bromine atoms at the 2 and 6 positions. This is followed by the reaction with tert-butyl bromoacetate in the presence of a base to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The formyl group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with different substituents replacing the bromine atoms.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules .
Biology:
- Potential use in the development of biologically active compounds.
- Studied for its interactions with biological molecules .
Medicine:
- Investigated for potential pharmaceutical applications.
- May serve as a precursor for drug development .
Industry:
- Used in the production of specialty chemicals.
- Employed in the synthesis of materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate involves its interaction with various molecular targets. The bromine atoms and formyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new products. The pathways involved depend on the specific reactions it undergoes .
Comparison with Similar Compounds
- 2,6-Dibromo-4-(tert-butyl)phenol
- 4-Bromo-2,6-di-tert-butylphenol
- 2-Bromo-4,6-di-tert-butylphenol
Uniqueness: tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate is unique due to the presence of both bromine atoms and a formyl group on the phenoxyacetic acid backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H14Br2O4 |
|---|---|
Molecular Weight |
394.06 g/mol |
IUPAC Name |
tert-butyl 2-(2,6-dibromo-4-formylphenoxy)acetate |
InChI |
InChI=1S/C13H14Br2O4/c1-13(2,3)19-11(17)7-18-12-9(14)4-8(6-16)5-10(12)15/h4-6H,7H2,1-3H3 |
InChI Key |
CBRQTIAGSHYIGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1Br)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



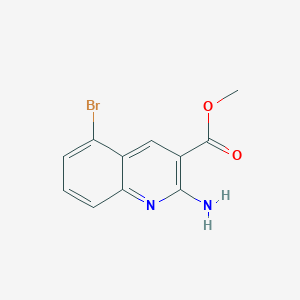
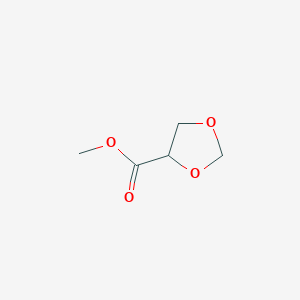
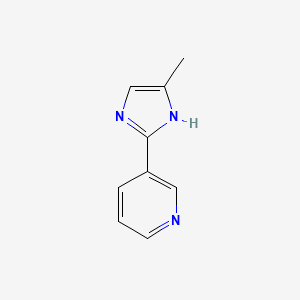
![4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13668344.png)
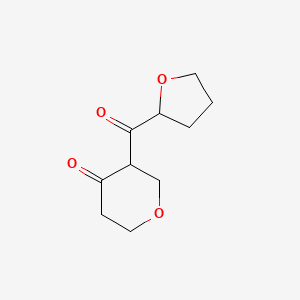
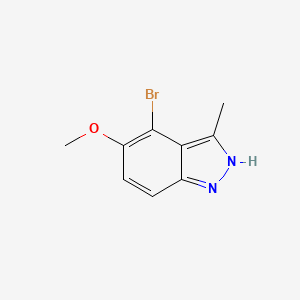
![1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13668363.png)

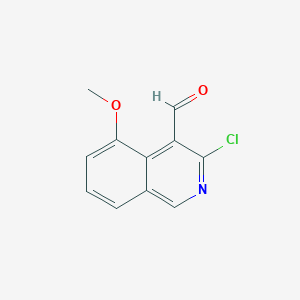
![5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13668383.png)
